1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane
CAS No.:
Cat. No.: VC16477943
Molecular Formula: C8H15IO2
Molecular Weight: 270.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15IO2 |
|---|---|
| Molecular Weight | 270.11 g/mol |
| IUPAC Name | 1-(iodomethyl)-3,3-dimethoxy-1-methylcyclobutane |
| Standard InChI | InChI=1S/C8H15IO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3 |
| Standard InChI Key | COBLMJGDEOKFAI-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(C1)(OC)OC)CI |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a cyclobutane ring substituted with a methyl group, two methoxy groups at the 3-position, and an iodomethyl group at the 1-position. This configuration introduces significant steric strain, influencing its reactivity. The IUPAC name, 1-(iodomethyl)-3,3-dimethoxy-1-methylcyclobutane, reflects this substitution pattern .
Table 1: Key Structural and Identifiable Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅IO₂ |
| Molecular Weight | 270.11 g/mol |
| IUPAC Name | 1-(iodomethyl)-3,3-dimethoxy-1-methylcyclobutane |
| InChI | InChI=1S/C8H15IO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3 |
| SMILES | CC1(CC(C1)(OC)OC)CI |
| PubChem CID | 131581593 |
The iodomethyl group (–CH₂I) serves as a potential leaving group, enabling nucleophilic substitution reactions, while the methoxy groups (–OCH₃) contribute to electron donation and steric effects .
Spectroscopic and Physical Properties
Though experimental data on melting/boiling points are unavailable, the compound’s halogenated nature suggests limited solubility in polar solvents. Computational models predict a tetrahedral geometry around the cyclobutane ring, with bond angles constrained by ring strain .
Synthesis and Preparation
General Synthetic Pathways
Synthesis typically involves multi-step routes starting from cyclobutane precursors. A proposed pathway includes:
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Alkylation: Introduction of methyl groups via Friedel-Crafts alkylation.
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Methoxylation: Etherification using methanol under acidic conditions.
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Iodination: Replacement of a hydroxyl or halide group with iodine via nucleophilic substitution .
Challenges and Optimization
The steric bulk of the cyclobutane ring complicates iodination, often requiring high-pressure conditions or catalytic agents. Yields are moderate (40–60%), necessitating chromatographic purification .
Applications in Organic Synthesis
Role in Ring Expansion Reactions
Cyclobutane derivatives are precursors in ring expansion reactions to form cyclopentane or cyclopentene structures. The iodomethyl group in this compound facilitates carbocation formation, enabling rearrangements such as the semipinacol rearrangement . For example:
This reactivity is exploited in synthesizing complex natural products and pharmaceuticals .
Cross-Coupling Reactions
The C–I bond’s polarization allows participation in Ullmann or Suzuki-Miyaura couplings, enabling aryl-cyclobutane hybrid structures. Such transformations are valuable in medicinal chemistry for bioisosteric replacements.
Research Findings and Future Directions
Recent Advances
A 2024 study highlighted its use in palladium-catalyzed cycloadditions, producing strained polycyclic compounds with antitumor activity . Another investigation explored its utility in photoinduced electron-transfer reactions, yielding iodinated heterocycles.
Knowledge Gaps and Opportunities
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Thermodynamic Stability: Limited data on ring strain energy and thermal decomposition.
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Biological Activity: Untested potential in antimicrobial or anticancer assays.
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